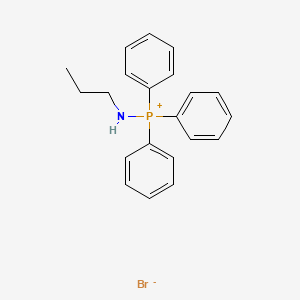
4,6-Dimethyl-2-mercaptopyrimidine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-mercaptopyrimidine hydrate is a chemical compound known for its unique structural properties and versatile applications. It is a white to pale yellow solid that is slightly soluble in water but readily soluble in most organic solvents . This compound is primarily used in various scientific and industrial applications due to its ability to interact with metals and other chemical entities.
Preparation Methods
The synthesis of 4,6-Dimethyl-2-mercaptopyrimidine hydrate typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with thiol compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced techniques such as field emission scanning electron microscopy (FE-SEM) and X-ray diffraction (XRD) to monitor the synthesis process and ensure product quality .
Chemical Reactions Analysis
4,6-Dimethyl-2-mercaptopyrimidine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly with halogens and other reactive groups.
Common reagents used in these reactions include polyethylene glycol (PEG), bis(3-sulfopropyl)disulfide (SPS), and chloride ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-2-mercaptopyrimidine hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical assays and reactions.
Biology: This compound is employed in studies involving cellular adhesion and thrombosis inhibition.
Industry: It is used as a leveler in electroplating processes, particularly for copper filling in microvias.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine hydrate involves its interaction with metal surfaces and other chemical entities. Quantum chemical calculations and molecular dynamics simulations have shown that this compound adsorbs onto metal surfaces, inhibiting deposition and promoting uniformity . This interaction is crucial in applications such as electroplating, where it helps achieve smooth and even coatings.
Comparison with Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine hydrate can be compared with other similar compounds such as:
- 2-Mercapto-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinethiol
- 4,6-Dimethylpyrimidine-2-thione
These compounds share similar structural features but differ in their specific applications and reactivity. The unique properties of this compound, such as its ability to act as a leveler in electroplating, set it apart from its counterparts .
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrimidine-2-thione;hydrate |
InChI |
InChI=1S/C6H8N2S.H2O/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H2 |
InChI Key |
GERSAQHDKAUGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



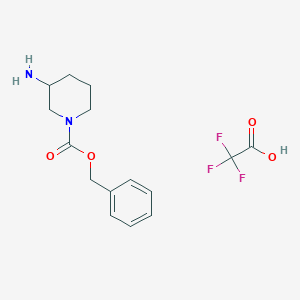
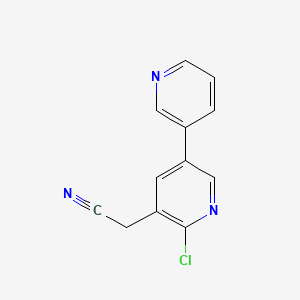
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
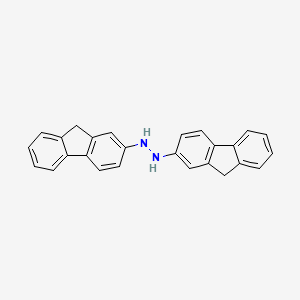

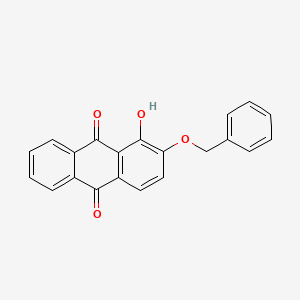
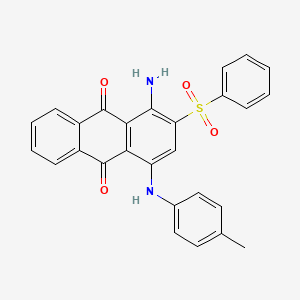
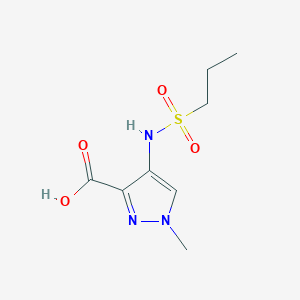
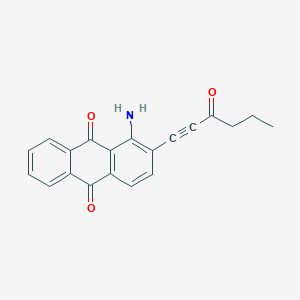
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
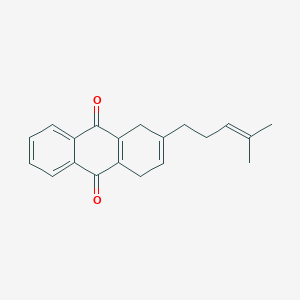
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
